An In-Depth Technical Guide to 2-Ethyl-1-hexanol-d17: Properties, Applications, and Analysis
An In-Depth Technical Guide to 2-Ethyl-1-hexanol-d17: Properties, Applications, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Scientific Research
Deuterium-labeled compounds, in which hydrogen atoms are replaced by their heavier, stable isotope deuterium, are invaluable tools in modern scientific research. This isotopic substitution, while seemingly minor, can profoundly influence a molecule's physicochemical properties and metabolic fate. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. In drug development, this can be strategically employed to slow down metabolic processes, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.
2-Ethyl-1-hexanol-d17 is the deuterated analog of 2-ethyl-1-hexanol, a branched eight-carbon primary alcohol. The non-deuterated form is a widely used industrial chemical, finding applications as a solvent, a precursor for plasticizers and lubricants, and in fragrances.[1] The deuterated version, 2-Ethyl-1-hexanol-d17, serves primarily as a highly effective internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of its non-deuterated counterpart in various environmental and biological matrices.[2] Its use in metabolic studies to trace reaction pathways without introducing significant kinetic isotope effects is also a key application.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of 2-Ethyl-1-hexanol-d17, with a focus on its practical utility for researchers.
Nomenclature and Chemical Identity
| Identifier | 2-Ethyl-1-hexanol-d17 | 2-Ethyl-1-hexanol |
| IUPAC Name | 2-Ethylhexan-1-ol-d17 | 2-Ethylhexan-1-ol |
| Synonyms | (±)-2-Ethyl-1-hexanol-d17, 2-Ethyl-1-hexyl Alcohol-d17, Isooctyl-d17 alcohol | 2-Ethylhexyl alcohol, Isooctanol |
| CAS Number | 202480-75-9 | 104-76-7[1] |
| Molecular Formula | C₈HD₁₇O | C₈H₁₈O |
| Molecular Weight | 147.33 g/mol | 130.23 g/mol [1] |
| Chemical Structure | CD₃(CD₂)₃CD(C₂D₅)CD₂OH | CH₃(CH₂)₃CH(C₂H₅)CH₂OH |
| InChI Key | YIWUKEYIRIRTPP-MMDJZGHJSA-N | YIWUKEYIRIRTPP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Ethyl-1-hexanol. While specific experimental data for the deuterated form is limited, the values for the non-deuterated compound serve as a close approximation due to the similarity in molecular structure. The most significant difference will be in density, with the deuterated compound being slightly denser.
| Property | Value (for 2-Ethyl-1-hexanol) | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, sweet, slightly floral | [1] |
| Boiling Point | 183-186 °C | |
| Melting Point | -76 °C | |
| Density | 0.833 g/mL at 25 °C | [3] |
| Flash Point | 81 °C (177.8 °F) | |
| Solubility in Water | Poorly soluble | [3] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [3] |
Synthesis and Isotopic Labeling
The industrial production of 2-ethyl-1-hexanol is a well-established process involving the aldol condensation of n-butyraldehyde, followed by hydrogenation.[4]
Metabolic pathway of 2-Ethyl-1-hexanol.
The replacement of hydrogen with deuterium at the sites of metabolic oxidation can significantly slow down the rate of this conversion due to the kinetic isotope effect. This principle is a cornerstone of "deuterium switching" in drug development, where deuterated versions of existing drugs are created to improve their metabolic stability. While 2-Ethyl-1-hexanol is not a therapeutic agent, the study of its deuterated analog can provide valuable insights into the mechanisms of alcohol metabolism and the impact of isotopic substitution on toxicological profiles.
Applications in Research and Development
The primary application of 2-Ethyl-1-hexanol-d17 is as an internal standard for the quantitative analysis of 2-ethyl-1-hexanol in various samples. [2]Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate and precise quantification.
Another significant application is in the synthesis of deuterated plasticizers. [2]Phthalate esters derived from 2-ethyl-1-hexanol are common plasticizers, and the availability of their deuterated analogs is crucial for studies on their environmental fate, metabolism, and toxicology.
Analytical Methodologies: A Practical Workflow
The use of 2-Ethyl-1-hexanol-d17 as an internal standard is integral to robust analytical methods for the quantification of 2-ethyl-1-hexanol. A typical workflow using gas chromatography-mass spectrometry (GC-MS) is outlined below.
Workflow for quantification using an internal standard.
Experimental Protocol: Quantification of 2-Ethyl-1-hexanol in Water by GC-MS
This protocol provides a representative method for the quantification of 2-ethyl-1-hexanol in a water sample using 2-Ethyl-1-hexanol-d17 as an internal standard.
1. Preparation of Standards:
- Prepare a stock solution of 2-ethyl-1-hexanol in methanol.
- Prepare a stock solution of 2-Ethyl-1-hexanol-d17 in methanol.
- Create a series of calibration standards by spiking known amounts of the 2-ethyl-1-hexanol stock solution into blank water samples.
- Spike each calibration standard and the unknown samples with a constant, known amount of the 2-Ethyl-1-hexanol-d17 internal standard solution.
2. Sample Extraction:
- For a 100 mL water sample, add the internal standard.
- Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.
- Collect the organic layer and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- For 2-Ethyl-1-hexanol: Select characteristic fragment ions (e.g., m/z 57, 83).
- For 2-Ethyl-1-hexanol-d17: Select the corresponding deuterated fragment ions.
4. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the 2-ethyl-1-hexanol to the peak area of the 2-Ethyl-1-hexanol-d17 against the concentration of 2-ethyl-1-hexanol in the calibration standards.
- Determine the concentration of 2-ethyl-1-hexanol in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Safety and Handling
While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts. The safety profile of 2-Ethyl-1-hexanol-d17 is expected to be similar to that of 2-ethyl-1-hexanol.
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Hazards: 2-Ethyl-1-hexanol is a combustible liquid and can cause skin and eye irritation. [1]It may be harmful if inhaled or ingested. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
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Storage: Store in a cool, well-ventilated area away from sources of ignition. Recommended storage temperature is 2-8°C. [2]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Ethyl-1-hexanol-d17 is a vital tool for researchers in analytical chemistry, environmental science, and drug metabolism studies. Its near-identical properties to the non-deuterated analog, combined with its mass difference, make it an ideal internal standard for accurate quantification. Furthermore, its use in the synthesis of deuterated materials and in studies of metabolic pathways highlights the broader utility of isotopically labeled compounds in advancing scientific knowledge. A thorough understanding of its properties, synthesis, and analytical applications, as presented in this guide, is essential for its effective and safe use in the laboratory.
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- Carlini, C., Macinai, A., Raspolli Galletti, A. M., & Sbrana, G. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- Thurman, L. R., & Harris, J. B. (1993). U.S. Patent No. 5,227,544. Washington, DC: U.S.
- Chiavarini, S., & Monteleone, M. (1993). Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water.
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Scilit. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Retrieved from [Link]
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- Albro, P. W. (1975).
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